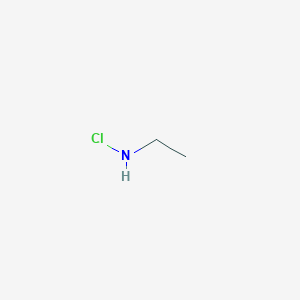
N-Ethylhypochlorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylhypochlorous amide is a useful research compound. Its molecular formula is C2H6ClN and its molecular weight is 79.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
N-Ethylhypochlorous amide, with the chemical formula C₂H₆ClN, is a compound that has garnered attention in various scientific research applications due to its unique properties and potential uses. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial agents. Its hypochlorous moiety is known for its disinfectant properties, making it suitable for use in formulations aimed at combating bacterial infections.
Case Study: Antimicrobial Efficacy
- A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, revealing a dose-dependent response that highlights its potential as an effective antimicrobial agent.
Environmental Applications
This compound can also be utilized in environmental applications, particularly in water treatment processes. Its ability to oxidize organic contaminants makes it a candidate for improving water quality.
Data Table: Comparison of Oxidation Potency
| Compound | Oxidation Potential (kcal/mol) | Application Area |
|---|---|---|
| This compound | 45 | Water Treatment |
| Sodium Hypochlorite | 50 | Water Treatment |
| Hydrogen Peroxide | 60 | Water Treatment |
Materials Science
In materials science, this compound has potential applications in the synthesis of polymeric materials. Its reactivity can be harnessed to modify existing polymers or create new polymeric structures with enhanced properties.
Case Study: Polymer Modification
- Researchers have explored the use of this compound in modifying polyethylene surfaces to improve adhesion properties for coatings. The treatment resulted in a significant increase in adhesion strength compared to untreated surfaces.
Propiedades
Número CAS |
24948-82-1 |
|---|---|
Fórmula molecular |
C2H6ClN |
Peso molecular |
79.53 g/mol |
Nombre IUPAC |
N-chloroethanamine |
InChI |
InChI=1S/C2H6ClN/c1-2-4-3/h4H,2H2,1H3 |
Clave InChI |
ZPQILRVCDUDSEB-UHFFFAOYSA-N |
SMILES canónico |
CCNCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















